molecular formula C9H17NO5S B8444598 N-Boc-1-hydroxymethyl-cyclopropanesulfonamide

N-Boc-1-hydroxymethyl-cyclopropanesulfonamide

Cat. No.: B8444598
M. Wt: 251.30 g/mol
InChI Key: DZDKPLRGRWXYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-1-hydroxymethyl-cyclopropanesulfonamide is a useful research compound. Its molecular formula is C9H17NO5S and its molecular weight is 251.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H17NO5S

Molecular Weight

251.30 g/mol

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclopropyl]sulfonylcarbamate

InChI

InChI=1S/C9H17NO5S/c1-8(2,3)15-7(12)10-16(13,14)9(6-11)4-5-9/h11H,4-6H2,1-3H3,(H,10,12)

InChI Key

DZDKPLRGRWXYAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl cyclopropylsulfonylcarbamate (30 g, 136 mmol) in 750 mL of THF was added dropwise butyllithium (1.6 M in hexane, 212 mL, 339 mmol) over 30 min at −78° C. and the resulting mixture was stirred at −78° C. for 1 h. Formaldehyde gas was generated from para-formaldehyde (by heating at 180° C.) and was purged into the above reaction mass for 30 min at −30° C. The reaction was stirred at the same temperature for 1 h, then allowed to warm to room temperature. The reaction was quenched with aqueous ammonium chloride solution and diluted with water. The resulting mass was washed with ethyl acetate and the aqueous layer was acidified to pH ˜2 and extracted with ethyl acetate. The combined organics were dried over sodium sulfate, filtered and evaporated under reduced pressure to get desired compound (27 g, 79%) as white solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 10.90 (sb, 1H), 4.95 (sb, 1H), 3.75 (s, 2H), 1.42 (s, 9H), 1.27 (m, 2H), 1.08 (m, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
212 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

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